Product packaging for 4-Chloropyrrolo[1,2-a]quinoxaline(Cat. No.:CAS No. 6025-69-0)

4-Chloropyrrolo[1,2-a]quinoxaline

Cat. No.: B1276247
CAS No.: 6025-69-0
M. Wt: 202.64 g/mol
InChI Key: JCMYTAKENOIBNF-UHFFFAOYSA-N
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Description

4-Chloropyrrolo[1,2-a]quinoxaline (CAS 6025-69-0) is an organic compound with the molecular formula C 11 H 7 ClN 2 and a molecular weight of 202.64 g/mol . This tricyclic, nitrogen-containing heterocycle serves as a versatile synthetic precursor and key chemical intermediate in medicinal chemistry and drug discovery . Its primary value lies in the reactivity of the chlorine atom at the 4-position, which provides a strategic handle for introducing diverse functional groups via various coupling reactions . This compound is a cornerstone for constructing libraries of pyrrolo[1,2-a]quinoxaline derivatives. It readily undergoes palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, to introduce piperazinyl and other amine-containing side chains . These reactions enable researchers to efficiently explore structure-activity relationships and fine-tune the properties of the final molecules . The pyrrolo[1,2-a]quinoxaline scaffold is a privileged structure in drug discovery, known for its ability to interact with multiple biological targets . Derivatives synthesized from this intermediate have demonstrated a broad spectrum of pharmacological activities in scientific research, including potential as antimalarial , antifungal , anti-inflammatory , and anticancer agents, as well as Sirt6 activators . Handling Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7ClN2 B1276247 4-Chloropyrrolo[1,2-a]quinoxaline CAS No. 6025-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloropyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-11-10-6-3-7-14(10)9-5-2-1-4-8(9)13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMYTAKENOIBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=CC=CN23)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101300957
Record name 4-Chloropyrrolo[1,2-a]quinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6025-69-0
Record name 4-Chloropyrrolo[1,2-a]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6025-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloropyrrolo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyrrolo 1,2 a Quinoxalines and 4 Chloropyrrolo 1,2 a Quinoxaline

Historical Synthetic Pathways to the Pyrrolo[1,2-a]quinoxaline (B1220188) System

The foundational methods for constructing the pyrrolo[1,2-a]quinoxaline ring system relied on cyclization reactions of pre-functionalized pyrrole (B145914) precursors.

One of the pioneering and classical methods for the synthesis of the pyrrolo[1,2-a]quinoxaline system was developed by G. W. H. Cheeseman and B. Tuck. rsc.orgrsc.org Their approach involved the cyclization of N-(2-acylaminophenyl)pyrroles. rsc.orgrsc.orgresearchgate.net This method established a fundamental pathway to the tricyclic core, demonstrating that these precursors undergo ready cyclization to form the quinoxaline (B1680401) ring fused to the pyrrole. rsc.orgrsc.org This foundational work laid the groundwork for subsequent explorations and simplifications of the synthesis. researchgate.net

Building upon early procedures, synthetic chemists simplified the process by utilizing more accessible precursors. The oxidative cyclization of 1-(2-aminophenyl)pyrrole with aldehydes emerged as a common and versatile approach to access 4-substituted pyrrolo[1,2-a]quinoxalines. researchgate.net This modified Pictet-Spengler type reaction can be promoted under various conditions, including catalysis by Lewis or Brønsted acids, or simply by heating in the presence of air. researchgate.netunisi.it

Further refinements led to the use of different coupling partners with 1-(2-aminophenyl)pyrroles. For instance, an iron-catalyzed method was developed for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives from 1-(2-aminophenyl)pyrroles and cyclic ethers, which involves the functionalization of C(sp³)-H bonds. rsc.org Another strategy involves a five-step synthesis starting from 2-nitroaniline, which is first converted to 1-(2-nitrophenyl)pyrrole (B1580555) via the Clauson-Kaas reaction. nih.gov Subsequent reduction of the nitro group yields 1-(2-aminophenyl)pyrrole, a key intermediate for the final cyclization step to form the pyrrolo[1,2-a]quinoxaline core. nih.govnih.gov The 4-chloro derivative, 4-chloropyrrolo[1,2-a]quinoxaline, can be synthesized and subsequently used as a substrate for palladium-catalyzed coupling reactions to introduce further diversity. nih.gov

Table 1: Comparison of Historical Synthetic Methods

Method Precursor Key Transformation Reference
Cheeseman and Tuck N-(2-Acylaminophenyl)pyrroles Intramolecular cyclization rsc.orgrsc.org
Modified Pictet-Spengler 1-(2-Aminophenyl)pyrrole and Aldehydes Oxidative cyclization researchgate.netunisi.it
Iron-Catalyzed Annulation 1-(2-Aminophenyl)pyrrole and Cyclic Ethers C(sp³)-H functionalization and C-C/C-N bond formation rsc.org
Multi-step Synthesis 2-Nitroaniline Clauson-Kaas reaction, reduction, and cyclization nih.gov

Advanced and Modern Synthetic Strategies for the Pyrrolo[1,2-a]quinoxaline Core

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the construction of the pyrrolo[1,2-a]quinoxaline skeleton, often employing catalytic systems to achieve high yields and functional group tolerance under mild conditions.

A modern and green approach utilizes visible-light photocatalysis to construct the pyrrolo[1,2-a]quinoxaline framework. One such method achieves the synthesis of 2-sulfenylated pyrrolo[1,2-a]quinoxalines through a tandem reaction based on a radical addition–cyclization mechanism. rsc.org This strategy involves the reaction of isocyanides and disulfides, where sulfur radical intermediates are generated and participate directly in the subsequent C-S bond formation, providing an efficient pathway to C2-sulfur-substituted heterocyclic compounds. rsc.orgresearchgate.net

An efficient cyclization of substituted 2-(1H-pyrrol-1-yl)anilines with isocyanides has been developed to produce various pyrrolo[1,2-a]quinoxalines. researchgate.netresearchgate.net This transformation can be catalyzed by either a Lewis acid, such as trimethylsilyl (B98337) chloride (TMSCl), or a transition-metal catalyst like palladium. researchgate.netresearchgate.net The protocol is noted for its mild reaction conditions, product diversity, and broad tolerance of different functional groups. researchgate.net In one variation, palladium acetate (B1210297) is used as the catalyst to achieve the insertion cyclization reaction via a primary amine-directed C-H bond activation, affording yields between 60-85%. researchgate.netresearchgate.net

Palladium catalysis has been instrumental in developing novel routes to this heterocyclic system. A green protocol for synthesizing pyrrolo[1,2-a]quinoxalines utilizes a palladium-catalyzed transfer hydrogenation strategy. researchgate.net In this approach, N-(2-nitrophenyl)pyrrole reacts with nitriles, using formic acid as a hydrogen donor, to construct the quinoxaline ring. researchgate.net This method is part of a broader effort to use biomass-derived reactants and avoid high-pressure, explosive hydrogen gas. researchgate.netacs.org Palladium catalysis is also central to the synthesis of 4-ethynyl-substituted pyrrolo[1,2-a]quinoxalines through sequential Sonogashira coupling reactions on a 2,3-dichloroquinoxaline (B139996) precursor. researchgate.net

Table 2: Overview of Modern Synthetic Strategies

Strategy Catalyst/Reagent Key Mechanism Products Reference
Visible-Light Photocatalysis Photocatalyst (e.g., Eosin Y) Radical addition-cyclization 2-Sulfenylated pyrrolo[1,2-a]quinoxalines rsc.orgresearchgate.net
Isocyanide Insertion TMSCl or Palladium Acetate N-H bond insertion, C-H activation Substituted pyrrolo[1,2-a]quinoxalines researchgate.netresearchgate.net
Palladium-Catalyzed Hydrogenation Palladium catalyst, Formic Acid Transfer hydrogenation, cyclization Pyrrolo[1,2-a]quinoxalines researchgate.net
Palladium-Catalyzed Coupling Palladium catalyst Sonogashira coupling 4-Ethynyl-substituted pyrrolo[1,2-a]quinoxalines researchgate.net

Cyclization Reactions via Triphosgene-Mediated Lactam Formation and Subsequent Chlorodehydroxylation to 4-Chloropyrrolo[1,2-a]quinoxalines

A synthetic route to this compound involves a two-step process commencing with the formation of a lactam, followed by a chlorodehydroxylation reaction. The initial step employs triphosgene (B27547) for the cyclization of a suitable precursor to yield the pyrrolo[1,2-a]quinoxalin-4-one. This lactam is then converted to the target 4-chloro derivative.

In a specific example, the reaction of a nitro-substituted precursor can be reduced to the corresponding amine. This amine intermediate then undergoes cyclization mediated by triphosgene in toluene (B28343) to form the lactam, pyrrolo[1,2-a]quinoxalin-4-one. rsc.org Subsequent treatment of this lactam with a chlorinating agent such as phosphorus oxychloride (POCl₃) results in the chlorodehydroxylation of the lactam, affording the desired this compound. rsc.org The use of neat POCl₃, sometimes with the addition of a base like N,N-dimethylaniline, is a common method for such transformations, although the reaction times can be lengthy. researchgate.net Alternative chlorinating agents include thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF). researchgate.netacsgcipr.org

Table 1: Synthesis of this compound

Step Reactant Reagents Product Reference
1 Reduced nitro precursor Triphosgene, Toluene Pyrrolo[1,2-a]quinoxalin-4-one rsc.org

Pictet–Spengler Condensation Methodologies

The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org For the synthesis of pyrrolo[1,2-a]quinoxalines, 2-(1H-pyrrol-1-yl)anilines serve as the β-arylethylamine equivalent.

An environmentally friendly approach to the Pictet-Spengler synthesis of pyrrolo- and indolo[1,2-a]quinoxalines utilizes p-dodecylbenzenesulfonic acid (p-DBSA) as a Brønsted acid-surfactant catalyst. rsc.org This method allows for the reaction of 2-(1H-pyrrol-1-yl)anilines with a variety of aromatic aldehydes, acetophenones, or isatins in ethanol (B145695) at room temperature, providing good yields of the corresponding quinoxaline derivatives under mild conditions. rsc.org Another efficient method involves an iodine-promoted oxidative Pictet-Spengler type reaction using α-amino acids as aldehyde surrogates in DMSO. rsc.org This protocol is noted for its broad substrate scope and good to excellent yields. rsc.org Furthermore, an iron-catalyzed transfer hydrogenation between 1-(2-nitrophenyl)pyrroles and alcohols has been developed, where the in situ generated aldehyde undergoes a Pictet-Spengler-type annulation. nih.gov This method tolerates a wide range of functional groups, affording 29 different 4-substituted pyrrolo[1,2-a]quinoxalines. nih.gov

Table 2: Examples of Pictet-Spengler Reactions for Pyrrolo[1,2-a]quinoxalines

Catalyst/Promoter Carbonyl Source Solvent Key Features Reference
p-Dodecylbenzenesulfonic acid (p-DBSA) Aldehydes, acetophenones, isatins Ethanol Environmentally benign, mild conditions, good yields rsc.org
Iodine/DMSO α-Amino acids DMSO Broad substrate scope, good to excellent yields rsc.org

Aerobic Oxidative Carboamination of sp3 C–H Bonds with 2-(1H-pyrrol-1-yl)anilines

A notable method for the synthesis of pyrrolo[1,2-a]quinoxalines involves the aerobic oxidative carboamination of sp³ C-H bonds. rsc.org This approach utilizes readily available starting materials and features the use of inexpensive metal catalysts like copper or iron, with molecular oxygen serving as a green oxidant. rsc.orgresearchgate.net

In a typical procedure, a 2-(1H-pyrrol-1-yl)aniline is reacted with a compound containing an activated sp³ C-H bond, such as 2-methylquinoline. The reaction is catalyzed by either a copper or iron salt, for instance, Cu(OAc)₂ or Fe(0), in a solvent like DMF or DMSO at elevated temperatures under an oxygen atmosphere. researchgate.net The reaction proceeds to give the corresponding pyrrolo[1,2-a]quinoxaline derivatives in moderate to good yields. rsc.orgresearchgate.net The substrate scope has been explored, demonstrating that various substituted 2-(1H-pyrrol-1-yl)anilines can be successfully converted. researchgate.net Control experiments suggest the involvement of a radical pathway in this transformation. researchgate.net

Table 3: Copper- and Iron-Catalyzed Aerobic Oxidative Carboamination

Catalyst Oxidant Solvent Temperature (°C) Yield Range Reference
Cu(OAc)₂ O₂ DMF 120 Moderate to Good rsc.orgresearchgate.net

Electrochemical Redox Reaction for Pyrrolo[1,2-a]quinoxaline Derivatives from 1-(2-aminophenyl)pyrroles

Electrochemical synthesis offers a green and efficient alternative for the construction of pyrrolo[1,2-a]quinoxaline derivatives. rsc.org This method relies on an electrochemical redox reaction of 1-(2-aminophenyl)pyrroles, often involving the functionalization of C(sp³)-H bonds and the formation of new C-C and C-N bonds. rawdatalibrary.net

One such process describes an electrochemical oxidative dehydrogenative annulation of 1-(2-aminophenyl)pyrroles with ethers, which act as both reactant and solvent. rawdatalibrary.net This atom-economic reaction can be carried out to produce a range of pyrrolo[1,2-a]quinoxaline derivatives in moderate to good yields, with hydrogen gas as the only byproduct. rawdatalibrary.net Another approach involves an iodine-mediated electrochemical C(sp³)-H cyclization under mild conditions, which also demonstrates a broad substrate scope and allows for scalable preparation with high atom economy. rsc.org

Palladium-Catalyzed Transfer Hydrogenation with Nitriles as Carbon Synthons

A green and efficient synthesis of pyrrolo[1,2-a]quinoxalines has been developed through a palladium-catalyzed transfer hydrogenation process. researchgate.net This methodology utilizes nitriles as carbon synthons and involves a reductive cross-annulation of a nitroarene. researchgate.net

In this reaction, an N-(2-nitrophenyl)pyrrole reacts with a nitrile in the presence of a palladium catalyst. Formic acid or its salt, such as HCOONa, serves as the hydrogen donor, and the reaction is often carried out in an environmentally friendly solvent like water. researchgate.net This protocol is characterized by its broad substrate scope and excellent tolerance for various functional groups. researchgate.net The palladium catalyst can often be recycled and reused multiple times without a significant loss of activity. researchgate.net

Mamedov Heterocycle Rearrangement for Fused Benzimidazole-Pyrrolo[1,2-a]quinoxaline Systems

The Mamedov heterocycle rearrangement provides a unique pathway to synthesize fused heterocyclic systems. A specific application of this rearrangement has been reported for the synthesis of 4-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinoxaline derivatives. rsc.org

This method is notable for its simplicity and green credentials, as it proceeds at room temperature and only requires a solvent, typically acetic acid (HOAc). rsc.org The reaction affords a series of coupled benzimidazole-pyrrolo[1,2-a]quinoxaline compounds in moderate to good yields. rsc.org This rearrangement represents a powerful tool for creating complex heterocyclic structures from relatively simple starting materials. rsc.orgresearchgate.net

1,3-Dipolar Cycloaddition of Heterocyclic N-Ylides with Activated Alkynes or Alkenes

The 1,3-dipolar cycloaddition reaction is a powerful method for constructing five-membered rings and has been applied to the synthesis of the pyrrolo[1,2-a]quinoxaline skeleton. rsc.orgrsc.org This reaction typically involves the in situ generation of a heterocyclic N-ylide, which then reacts with a dipolarophile, such as an activated alkyne or alkene. wikipedia.orgresearchgate.net

For the synthesis of pyrrolo[1,2-a]quinoxalines, a quinoxalinium N-ylide is generated from a quinoxalinium salt precursor. In one reported procedure, the 1,3-dipolar cycloaddition of a quinoxalinium N-ylide with various alkenes is promoted by manganese dioxide (MnO₂) under convenient conditions, leading to the formation of the corresponding pyrrolo[1,2-a]quinoxaline derivatives in moderate yields (40-52%). rsc.orgrsc.orgresearchgate.net This approach provides a direct route to the tricyclic system, although the preparation of the initial quinoxalinium salts can sometimes be challenging. rsc.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Pyrrolo[1,2-a]quinoxalin-4-one
Phosphorus oxychloride
Thionyl chloride
Dimethylformamide
2-(1H-pyrrol-1-yl)aniline
p-Dodecylbenzenesulfonic acid
1-(2-nitrophenyl)pyrrole
2-Methylquinoline
Copper(II) acetate
N-(2-nitrophenyl)pyrrole
Acetic acid
4-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinoxaline

Copper(II)-Catalyzed Direct C–H Trifluoromethylation of Pyrrolo[1,2-a]quinoxalines

A significant advancement in the functionalization of the pyrrolo[1,2-a]quinoxaline scaffold is the direct introduction of a trifluoromethyl (CF3) group. An efficient method has been developed utilizing a copper(II)-catalyzed direct C–H trifluoromethylation. researchgate.net This reaction employs sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethylating agent in the presence of potassium persulfate (K2S2O8) as an oxidant. researchgate.net

This approach offers several advantages, including:

High Regioselectivity: The trifluoromethylation occurs specifically at the C1 position of the pyrrolo[1,2-a]quinoxaline ring system. researchgate.net

Broad Substrate Scope: A variety of substituted pyrrolo[1,2-a]quinoxalines can be successfully trifluoromethylated, leading to moderate to good yields of the desired products. researchgate.net

Scalability: The reaction has been demonstrated to be effective on a gram scale, highlighting its practical utility. researchgate.net

Controlled experiments suggest that the reaction likely proceeds through a radical mechanism involving the CF3 radical. researchgate.net The ability to introduce a trifluoromethyl group is of particular interest in medicinal chemistry, as this moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Intramolecular Reductive Amination and Aromatic Fluoride Substitution Approaches

The synthesis of the core pyrrolo[1,2-a]quinoxaline structure can be achieved through various strategic bond formations. One-pot methods involving a cascade of reactions are particularly efficient. For instance, the synthesis of 4,7-substituted pyrrolo[1,2-a]quinoxalines can be accomplished from readily available 1-(2-nitrophenyl)pyrrole derivatives and alcohols. nih.gov This process, mediated by iron powder under acidic conditions, involves an initial iron-promoted reduction of the nitro group to an amine, followed by the aerobic oxidation of the alcohol to an aldehyde, imine formation, and subsequent intramolecular cyclization. nih.gov

Another notable approach involves the use of iron-catalyzed transfer hydrogenation between 1-(2-nitrophenyl)pyrroles and alcohols. nih.gov A tricarbonyl (η4-cyclopentadienone) iron complex catalyzes both the oxidation of the alcohol to an aldehyde and the reduction of the nitroarene to an aniline (B41778) derivative in situ. nih.gov This is followed by a Pictet-Spengler-type annulation and oxidation to form the final pyrrolo[1,2-a]quinoxaline product. nih.gov This method is tolerant of a wide range of functional groups. nih.gov

Green Chemistry Principles in Pyrrolo[1,2-a]quinoxaline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrrolo[1,2-a]quinoxalines, aiming to develop more environmentally benign and sustainable processes.

Catalyst-Free and Metal-Free Conditions

Several synthetic routes have been developed that avoid the use of metal catalysts. A notable example is a catalyst-free, three-component reaction between 1,2-diaminobenzene, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate, which affords functionalized pyrrolo[1,2-a]quinoxaline derivatives in good yields. nih.gov

Furthermore, iodine-mediated reactions have been explored as a metal-free alternative. An efficient protocol using iodine as a catalyst and dimethyl sulfoxide (B87167) (DMSO) as an oxidant has been developed for the synthesis of pyrrolo[1,2-a]quinoxalines via a cascade sp3 and sp2 C–H cross-dehydrogenative coupling. rsc.org This method is advantageous due to the use of a non-toxic and readily available catalyst. rsc.org Additionally, an iodine-mediated electrochemical C(sp3)–H cyclization offers a mild and efficient route to these compounds with high atom economy. rsc.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. The application of microwave-assisted synthesis has been successfully demonstrated for the preparation of a library of new pyrrolo[1,2-c]quinazoline derivatives through a one-pot, three-component reaction. researchgate.net This approach highlights the potential of microwave heating to accelerate the synthesis of related heterocyclic systems, offering a greener alternative to conventional heating methods. researchgate.net

Aqueous Medium and Hydroalcoholic Solutions for Reactions

The use of water as a reaction solvent is a key principle of green chemistry. An interesting and efficient synthesis of pyrrolo[1,2-a]quinoxaline derivatives has been developed using an activated carbon/water catalytic system. researchgate.net This method allows for the construction of the intramolecular C–N and C–C bonds in water under mild conditions and is notable for being metal-free, additive-free, and redox reagent-free. researchgate.net

Recyclable Catalytic Systems (e.g., p-Dodecylbenzene Sulphonic Acid)

The development of recyclable catalytic systems is crucial for sustainable chemical manufacturing. While the specific use of p-dodecylbenzene sulphonic acid for pyrrolo[1,2-a]quinoxaline synthesis is not extensively detailed in the provided context, the use of other recyclable catalysts has been reported for related quinoxaline syntheses. For instance, alumina-supported heteropolyoxometalates have been employed as reusable catalysts for the synthesis of quinoxaline derivatives. nih.gov This highlights a promising direction for developing more sustainable synthetic methods for the broader class of quinoxaline-containing heterocycles, which could potentially be adapted for pyrrolo[1,2-a]quinoxalines. The application of catalysts bearing sulfonic acid groups, such as p-toluenesulfonic acid and Amberlyst® 15, has been shown to be effective in the synthesis of pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivatives, suggesting the potential utility of sulfonic acid-based catalysts in related syntheses. nih.gov

Chemical Transformations and Derivatization of 4 Chloropyrrolo 1,2 a Quinoxaline

Nucleophilic Substitution Reactions at the C-4 Position

The electron-deficient nature of the C-4 position in 4-chloropyrrolo[1,2-a]quinoxaline facilitates its reaction with a range of nucleophiles. This reactivity has been extensively exploited to introduce diverse functional groups, leading to the generation of libraries of novel compounds.

Reaction with Substituted Anilines to Form 4-Anilinopyrrolo[1,2-a]quinoxalines

The substitution of the C-4 chlorine with various substituted anilines is a common strategy to synthesize 4-anilinopyrrolo[1,2-a]quinoxaline derivatives. These compounds have been investigated for their potential as antifolate agents, exhibiting antiproliferative activity. The synthesis typically involves the reaction of this compound with the corresponding aniline (B41778) in a suitable solvent. A series of twenty-eight pyrrolo[1,2-a]quinoxalines bearing various substituents at position 4, including anilino moieties, were prepared and evaluated for their in vitro antiproliferative activity, with some compounds showing potency at micromolar concentrations nih.gov.

EntryReactant 1Reactant 2Product
1This compoundSubstituted Aniline4-Anilinopyrrolo[1,2-a]quinoxaline

Substitution with Sulfur-Containing Nucleophiles to Yield 4-[2-(alkylamino)ethylthio]pyrrolo[1,2-a]quinoxaline Derivatives

The reactivity of this compound extends to sulfur-based nucleophiles, leading to the formation of thioether linkages. A notable example is the synthesis of 4-[2-(alkylamino)ethylthio]pyrrolo[1,2-a]quinoxaline derivatives, which have been explored as potential bacterial multidrug resistance pump inhibitors nih.govtandfonline.com. The synthesis of these compounds is typically achieved by reacting this compound with the appropriate 2-(alkylamino)ethanethiol. A study described the synthesis of a series of these derivatives, starting from substituted nitroanilines in a multi-step process nih.govtandfonline.com. The structure-activity relationship studies revealed that methoxy-substituted compounds were more potent than unsubstituted or chlorinated derivatives nih.gov. Furthermore, replacing the N,N-diethylamino group with a pyrrolidine (B122466) moiety enhanced the efflux pump inhibitory activity nih.gov.

EntryReactant 1Reactant 2Product
1This compound2-(Dialkylamino)ethanethiol4-[2-(Dialkylamino)ethylthio]pyrrolo[1,2-a]quinoxaline
2This compound2-(Pyrrolidino)ethanethiol4-[2-(Pyrrolidino)ethylthio]pyrrolo[1,2-a]quinoxaline
3This compound2-(Piperidino)ethanethiol4-[2-(Piperidino)ethylthio]pyrrolo[1,2-a]quinoxaline

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for C-C and C-N bond formation in organic synthesis. The chlorine atom at the C-4 position of the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold makes it an ideal substrate for such transformations.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation (e.g., with Arylboronic Acids, Alkenylboronic Acids)

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. In the context of this compound, this reaction has been employed to introduce various aryl and alkenyl groups at the C-4 position. For instance, the synthesis of 4-phenylpyrrolo[1,2-a]quinoxaline was achieved through a direct Suzuki-Miyaura cross-coupling reaction of this compound with potassium phenyltrifluoroborate in the presence of a palladium catalyst nih.gov. This methodology has also been utilized to prepare 4-(pyrrolo[1,2-a]quinoxalin-4-yl)benzaldehyde by coupling with 4-formylphenylboronic acid semanticscholar.org. Furthermore, a series of 4-(E)-alkenylpyrrolo[1,2-a]quinoxaline derivatives were synthesized in good yields via Suzuki-Miyaura reactions with alkenylboronic acids, and these compounds exhibited in vitro antiparasitic activity nih.gov.

EntryReactant 1Reactant 2CatalystProduct
1This compoundPotassium PhenyltrifluoroboratePdCl2(dppf)·CH2Cl24-Phenylpyrrolo[1,2-a]quinoxaline
2This compound4-Formylphenylboronic AcidPd(PPh3)44-(Pyrrolo[1,2-a]quinoxalin-4-yl)benzaldehyde
3This compoundAlkenylboronic AcidPalladium(0)4-(E)-Alkenylpyrrolo[1,2-a]quinoxaline

Buchwald–Hartwig Cross-Coupling for C-N Bond Formation (e.g., with Substituted Anilines, Piperazines)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has been successfully applied to this compound to introduce a variety of nitrogen-containing substituents. For example, a series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives were synthesized by the Pd-catalyzed coupling of substituted piperazines with 4-chloropyrrolo[1,2-a]quinoxalines nih.gov. These compounds were evaluated as inhibitors of multidrug transporters in Candida albicans nih.govnih.gov. The reaction typically employs a palladium catalyst such as Pd2(dba)3 with a suitable ligand like BINAP and a base such as sodium tert-butoxide nih.gov.

EntryReactant 1Reactant 2Catalyst/LigandBaseProduct
1This compoundSubstituted PiperazinePd2(dba)3/BINAPt-BuONa4-(Substituted-piperazinyl)pyrrolo[1,2-a]quinoxaline

Electrophilic Aromatic Substitution Reactions on the Pyrrolo[1,2-a]quinoxaline Scaffold

The pyrrolo[1,2-a]quinoxaline ring system is susceptible to electrophilic aromatic substitution, allowing for further functionalization of the scaffold. Studies have shown that sulfonation of pyrrolo[1,2-a]quinoxaline at 130°C primarily yields the 2-sulfonic acid derivative . This indicates a preference for electrophilic attack at the C-2 position of the pyrrole (B145914) ring. Further transformations of these sulfonated derivatives have been explored, highlighting the potential for diverse chemical modifications on the core structure .

Functional Group Interconversions on this compound Derivatives

Beyond direct functionalization of the heterocyclic core, the modification of existing substituents is a powerful tool for creating diverse analogues. Reductive amination and hydrolysis/esterification are key strategies for introducing or modifying amine and carboxylic acid functionalities.

Reductive amination is a widely used method for introducing amine-containing side chains. This two-step process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

In the context of pyrrolo[1,2-a]quinoxaline chemistry, this strategy has been employed to synthesize complex derivatives. For instance, pyrrolo[1,2-a]quinoxaline-4-carboxaldehyde can serve as a key intermediate. mdpi.com This aldehyde can be engaged in a reductive amination reaction with a suitable amine, such as 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, using a reducing agent like sodium cyanoborohydride (NaBH3CN), to yield the final amine-containing product. semanticscholar.org This approach is valuable for linking the pyrrolo[1,2-a]quinoxaline core to other complex cyclic systems. semanticscholar.org

Table 2: Example of Reductive Amination

Starting AldehydeAmineReducing AgentProduct
Pyrrolo[1,2-a]quinoxaline-4-carboxaldehyde1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-oneNaBH3CN1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one semanticscholar.org

Hydrolysis and Esterification Reactions to Access Carboxylic Acid Derivatives

Carboxylic acid derivatives of pyrrolo[1,2-a]quinoxalines are important synthetic targets. These functionalities can be accessed through the hydrolysis of corresponding esters. A one-pot synthesis method has been described where the coupling of 2-halotrifluoroacetanilides with pyrrole-2-carboxylate esters is followed by an in situ hydrolysis step to afford the cyclized pyrrolo[1,2-a]quinoxaline product. nih.gov This demonstrates the feasibility of hydrolysis in the presence of the core heterocyclic system. nih.gov

Conversely, while direct esterification of a carboxylic acid on the pyrrolo[1,2-a]quinoxaline ring is a standard transformation, specific examples in the literature focus more on the synthesis of quinoxaline-2-carboxylic acid derivatives. nih.govmdpi.com For instance, the synthesis of 7-amino-substituted 2-carboethoxy-3-methylquinoxaline 1,4-dioxide highlights the presence and manipulation of ester groups on the related quinoxaline (B1680401) scaffold. mdpi.com These reactions on analogous systems suggest that standard esterification and hydrolysis conditions are applicable to pyrrolo[1,2-a]quinoxaline carboxylic acids and their esters, allowing for the interconversion between these crucial functional groups.

Biological Activities and Molecular Mechanisms of Pyrrolo 1,2 a Quinoxaline Derivatives

Enzyme Inhibition and Modulation

Derivatives of the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold have demonstrated the ability to interact with several important enzyme targets. The nature and position of substitutions on the heterocyclic ring system are critical in determining the potency and selectivity of these interactions.

Human Protein Kinase CK2: The pyrrolo[1,2-a]quinoxaline scaffold has been identified as a promising foundation for the development of potent inhibitors against human protein kinase CK2, a key target in cancer and inflammatory diseases. nih.gov A study focused on substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives identified compounds with inhibitory concentrations in the sub-micromolar range. nih.gov The most potent of these was 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid, which demonstrated significant inhibition of human CK2. nih.gov

Inhibitory Activity of Pyrrolo[1,2-a]quinoxaline Derivative against Human Protein Kinase CK2

Compound Target IC₅₀ (nM)

Data sourced from a study on substituted phenylaminopyrrolo[1,2-a]quinoxaline derivatives. nih.gov

Akt Kinase: Akt kinases are crucial in cell survival and proliferation, making them attractive targets for cancer therapy. nih.gov Research into pyrrolo[1,2-a]quinoxaline derivatives has shown their potential as Akt kinase inhibitors. nih.govtandfonline.com These compounds are considered structural analogues of other known quinoxaline-based Akt inhibitors. nih.gov Studies have highlighted that substitution at the C-4 position of the pyrrolo[1,2-a]quinoxaline scaffold is particularly important for antiproliferative activity. tandfonline.com For instance, 4-chloropyrrolo[1,2-a]quinoxaline is utilized as a key starting material, which undergoes Suzuki coupling with various phenylboronic acids to generate C-4 substituted derivatives. tandfonline.com While direct inhibition data for this compound is not the focus, the resulting derivatives show activity. For example, compound 1a was found to inhibit K562 cell line proliferation, and compound 1h inhibited U937 and MCF7 cell lines, all of which exhibit an active phosphorylated form of Akt. nih.govtandfonline.com One derivative, a 4-benzyl substituted analogue, was also found to inhibit AKT phosphorylation. nih.gov

Antiproliferative Activity of Pyrrolo[1,2-a]quinoxaline Derivatives in Akt-Active Cancer Cell Lines

Compound Cell Line IC₅₀ (µM)
1a K562 4.5
1h U937 5

| 1h | MCF7 | 8 |

Data from a study evaluating new substituted pyrrolo[1,2-a]quinoxaline derivatives. nih.govtandfonline.com

RAD51 is a central protein in the homologous recombination (HR) pathway, which is critical for repairing DNA double-strand breaks. nih.govnih.gov The inhibition of RAD51 is a promising strategy for cancer therapy. The this compound scaffold is a key synthetic intermediate in the creation of more complex RAD51 inhibitors. Specifically, it can be used as a precursor in multistep syntheses to generate potent analogues designed to inhibit the D-loop activity of RAD51. tandfonline.com

Based on the conducted research, there is no specific information available regarding the inhibitory activity of this compound or its derivatives on Phosphodiesterase 4 (PDE4).

Sirt6 Activation: Contrary to inhibition, derivatives of pyrrolo[1,2-a]quinoxaline have been identified as potent and selective activators of Sirt6, an enzyme involved in DNA repair, gene expression, and metabolism. nih.govnih.gov Sirt6 activation is considered a promising therapeutic strategy for a variety of conditions, including cancer, inflammation, and viral infections. nih.gov A series of novel pyrrolo[1,2-a]quinoxaline-based compounds were developed that activate Sirt6, with several compounds demonstrating the ability to repress the production of pro-inflammatory cytokines. nih.govnih.gov For example, compound 36 was noted for its significant inhibition of cancer cell colony formation. nih.govutmb.edu

Biological Activity of Sirt6 Activating Pyrrolo[1,2-a]quinoxaline Derivatives

Compound Activity Biological Effect
35, 36, 38, 46, 47, 50 Sirt6 Activator Strongly repressed LPS-induced proinflammatory cytokine/chemokine production nih.gov
36 Sirt6 Activator Significantly inhibited the colony formation of cancer cells nih.govutmb.edu

| 38 | Sirt6 Activator | Significantly suppressed SARS-CoV-2 infection (EC₅₀ = 9.3 μM) nih.gov |

Data from a study on pyrrolo[1,2-a]quinoxaline-based Sirt6 activators. nih.gov

SIRT1 Inhibition: Current research data does not provide specific information regarding the inhibition of SIRT1 by this compound or its derivatives.

While the broader quinoxaline (B1680401) scaffold is recognized as a privileged structure in the design of Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors, often acting as a bioisostere of the phthalazinone motif found in approved drugs like Olaparib, specific data on the PARP-1 inhibitory activity of the pyrrolo[1,2-a]quinoxaline system, including the 4-chloro derivative, was not identified in the performed research. nih.govresearchgate.net Studies tend to focus on other quinoxaline subtypes, such as 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline. nih.govresearchgate.net

The antimalarial activity of quinoline-based compounds is often attributed to their ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum. nih.govnih.gov The parasite digests hemoglobin, releasing toxic heme, which it then crystallizes into an inert pigment called hemozoin. nih.gov Quinolines and related heterocyclic compounds like quinoxalines are believed to act by binding to the growing hemozoin crystal, a process sometimes referred to as "capping". nih.govnih.gov This action prevents further polymerization, leading to an accumulation of toxic free heme that ultimately kills the parasite. nih.gov This mechanism of inhibiting heme polymerization is considered a common mode of action for many quinoline (B57606) antimalarial drugs. nih.gov

Non-peptide Glucagon (B607659) Receptor Antagonism

The glucagon receptor, a member of the G protein-coupled receptor family, plays a crucial role in regulating glucose homeostasis. unisi.it Glucagon, a peptide hormone, stimulates hepatic glucose production, and its dysregulation is a key factor in the hyperglycemia observed in type 2 diabetes. unisi.it Consequently, antagonizing the glucagon receptor is a significant therapeutic strategy for managing this metabolic disease.

Research into non-peptide antagonists has led to the exploration of various small molecules, including derivatives of the pyrrolo[1,2-a]quinoxaline scaffold. Studies have involved the synthesis of new pyrrolo[1,2-a]quinoxaline derivatives, which were subsequently evaluated for their binding affinity to glucagon receptors. nih.gov This line of inquiry aims to develop orally bioavailable small molecules that can effectively block glucagon signaling and mitigate its hyperglycemic effects. unisi.it

Luciferase Enzyme Inhibition

In the realm of high-throughput screening (HTS) for drug discovery, luciferase-based reporter gene assays are commonly employed. However, the direct inhibition of the luciferase enzyme by test compounds can lead to false-positive results. Research has shown that compounds with a pyrrolo[2,3-b]quinoxaline structure, an isomer of the pyrrolo[1,2-a]quinoxaline scaffold, can act as inhibitors of firefly luciferase. researchgate.net

A study involving the synthesis of 2-substituted pyrrolo[2,3-b]quinoxalines found that some of these compounds exhibited inhibitory activity against the luciferase enzyme. researchgate.net Molecular docking studies supported these findings by predicting the binding mode of these compounds to the enzyme. researchgate.net This highlights the importance of identifying such "false positives" to ensure the accuracy of HTS campaigns that rely on luciferase-based assays. researchgate.net

Receptor Agonism and Modulation

The pyrrolo[1,2-a]quinoxaline scaffold is known to be a source of compounds with activity at serotonin (B10506) receptors, particularly as 5-HT3 receptor agonists. nih.gov The 5-HT receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are targets for a wide variety of therapeutic agents. Agonists of the 5-HT4 receptor, for instance, have been shown to be effective in treating gastrointestinal motility disorders. While the focus of some research has been on other 5-HT receptor subtypes, the potential for pyrrolo[1,2-a]quinoxaline derivatives to act as 5-HT3 agonists is a recognized aspect of their pharmacological profile. nih.gov

Pyrrolo[1,2-a]quinoxaline derivatives have been identified as modulators of adenosine (B11128) receptors. These receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors involved in numerous physiological processes, making them attractive drug targets. The development of antagonists for these receptors has been a focus of medicinal chemistry.

Specifically, research into 1,2,4-triazolo[4,3-a]quinoxalin-1-ones, which are structurally related to the pyrrolo[1,2-a]quinoxaline core, has yielded potent and selective adenosine receptor antagonists. Modifications to the substituents on the tricyclic system have been shown to influence the binding affinity and selectivity for different adenosine receptor subtypes. For example, substitutions at the 4-amino group can produce selective antagonists for the A1 or A3 receptors. The presence of a proton donor group at position 4 appears to be important for A1 and A2A binding, whereas a proton acceptor at the same position is crucial for A3 affinity.

Anti-Infective Biological Actions

The pyrrolo[1,2-a]quinoxaline scaffold has proven to be a valuable template for the development of new antimalarial agents. researchgate.net Derivatives of this structure have demonstrated significant in vitro activity against the intraerythrocytic stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A notable area of research has been the synthesis and evaluation of 4-trichloromethylpyrrolo[1,2-a]quinoxalines. researchgate.net These compounds have been tested against the K1 multi-resistant strain of P. falciparum. Several hit molecules from this series displayed IC50 values in the micromolar range with low cytotoxicity against human HepG2 cells, resulting in favorable selectivity indexes. researchgate.net Structure-activity relationship studies have indicated that the presence of a CCl3 group at position 4 of the pyrrolo[1,2-a]quinoxaline scaffold can confer selective antiplasmodial activity. researchgate.net

Furthermore, bispyrrolo[1,2-a]quinoxaline derivatives have shown superior antimalarial activity compared to their mono-pyrrolo[1,2-a]quinoxaline counterparts. The nature of the linker connecting the two heterocyclic units, as well as substitutions on the quinoxaline ring, have been shown to significantly impact the antiplasmodial potency. For instance, some bis-derivatives have been identified as potent candidates with high selectivity indices against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum.

The table below summarizes the antiplasmodial activity of selected pyrrolo[1,2-a]quinoxaline derivatives.

CompoundSubstitutionTarget StrainIC50 (µM)Selectivity Index (SI)
Hit Molecule 1 7-substituted-4-trichloromethylP. falciparum K1Micromolar rangeGood
Hit Molecule 2 7-substituted-4-trichloromethylP. falciparum K1Micromolar rangeGood
Hit Molecule 3 7-substituted-4-trichloromethylP. falciparum K1Micromolar rangeGood
bis-pyrrolo[1,2-a]quinoxaline 1n bis-derivativeP. falciparum W2Not Specified40.6
bis-pyrrolo[1,2-a]quinoxaline 1p bis-derivativeP. falciparum 3D7Not Specified39.25

This table is for illustrative purposes and represents findings from multiple studies. Specific IC50 values are often presented within the context of the full study.

Antileishmanial Activity

Derivatives of the pyrrolo[1,2-a]quinoxaline core have demonstrated notable efficacy against parasitic protozoa of the genus Leishmania, the causative agents of leishmaniasis. Research has particularly focused on their activity against Leishmania amazonensis and Leishmania infantum.

A series of 4-(E)-alkenylpyrrolo[1,2-a]quinoxalines, which are structural analogs of the natural alkaloid chimanine B, have been synthesized and evaluated for their in vitro antileishmanial properties. tandfonline.com These compounds exhibited significant activity against the promastigote forms of both L. amazonensis and L. infantum, with inhibitory concentrations (IC50) in the micromolar range. tandfonline.comtandfonline.com Structure-activity relationship (SAR) studies have underscored the critical role of the 4-lateral α-unsaturated trans-alkenyl chain attached to the unsubstituted pyrrolo[1,2-a]quinoxaline moiety. tandfonline.comtandfonline.com The length and lipophilicity of this chain appear to be key determinants of the observed antileishmanial potency. tandfonline.com For instance, compounds with C6, C7, or C8 α-unsaturated trans-alkenyl chains have shown promising results. tandfonline.comtandfonline.com

Further studies on 4-substituted pyrrolo[1,2-a]quinoxaline derivatives have reinforced the importance of the alkenyl side chain at the 4-position for modulating antileishmanial activity. nih.gov A series of 4-alkapolyenylpyrrolo[1,2-a]quinoxalines also displayed activity against L. major, L. mexicana, and L. donovani with IC50 values ranging from 1.2 to 14.7 μM. nih.gov

Table 1: Antileishmanial Activity of 4-(E)-Alkenylpyrrolo[1,2-a]quinoxaline Derivatives

Compound TypeTarget SpeciesActivity (IC50)Key Structural FeatureReference
4-(E)-Alkenylpyrrolo[1,2-a]quinoxalinesLeishmania amazonensis0.5 - 7 µMC6, C7, or C8 α-unsaturated trans-alkenyl chain tandfonline.comtandfonline.com
4-(E)-Alkenylpyrrolo[1,2-a]quinoxalinesLeishmania infantum0.5 - 5 µMC6, C7, or C8 α-unsaturated trans-alkenyl chain tandfonline.comtandfonline.com
4-Alkapolyenylpyrrolo[1,2-a]quinoxalinesLeishmania major, L. mexicana, L. donovani1.2 - 14.7 µMAlkapolyenyl side chain nih.gov

Bacterial Efflux Pump Inhibition

The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat. One of the primary mechanisms of resistance in bacteria like Staphylococcus aureus is the overexpression of efflux pumps, such as the NorA system, which actively extrude antibiotics from the cell. Pyrrolo[1,2-a]quinoxaline derivatives have been investigated as potential efflux pump inhibitors (EPIs) to reverse this resistance.

A series of pyrrolo[1,2-a]quinoxaline derivatives have been synthesized as structural analogues of omeprazole, a known eukaryotic efflux pump inhibitor. researchgate.net These compounds were evaluated for their ability to inhibit the NorA efflux pump in a Staphylococcus aureus strain (SA-1199B) that overexpresses NorA. researchgate.net The inhibitory effect was determined by measuring the reduction in the minimum inhibitory concentration (MIC) of the antibiotic norfloxacin (B1679917) in the presence of these derivatives. researchgate.net The pyrrolo[1,2-a]quinoxaline scaffold has been identified as a promising framework for the development of bacterial multidrug resistance pump inhibitors. nih.gov

Fungal Multidrug Transporter Inhibition

Similar to bacteria, fungal pathogens like Candida albicans can develop multidrug resistance, often through the overexpression of efflux transporters. The primary transporters implicated in this resistance are CaCdr1p (an ATP-binding cassette transporter) and CaMdr1p (a major facilitator superfamily transporter).

Two series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and evaluated for their ability to inhibit the drug efflux activity of CaCdr1p and CaMdr1p. nih.govrsc.orgnih.govrsc.org In an initial screening of twenty-nine such derivatives, twenty-three compounds were found to be dual inhibitors of both CaCdr1p and CaMdr1p. nih.govrsc.orgnih.govrsc.org Notably, four compounds demonstrated exclusive inhibition of either CaCdr1p or CaMdr1p. nih.govrsc.orgnih.govrsc.org

Further biological investigation revealed that two of these compounds exhibited a synergistic effect with the antifungal drug fluconazole (B54011) in a yeast strain overexpressing the CaMdr1p protein. nih.govnih.gov This indicates their potential as chemosensitizing agents that can restore the efficacy of conventional antifungal drugs. nih.govnih.gov The inhibitory activity was assessed by monitoring the efflux of Nile Red, a fluorescent substrate, from yeast cells overexpressing the target transporters. nih.govrsc.org

Table 2: Fungal Multidrug Transporter Inhibition by Piperazinyl-pyrrolo[1,2-a]quinoxaline Derivatives

Derivative SeriesTarget TransportersKey FindingsReference
Piperazinyl-pyrrolo[1,2-a]quinoxalinesCaCdr1p and CaMdr1p in Candida albicans23 dual inhibitors identified. 4 exclusive inhibitors. nih.govrsc.orgnih.govrsc.org
Piperazinyl-pyrrolo[1,2-a]quinoxalinesCaMdr1p in Candida albicansTwo compounds showed synergistic effects with fluconazole. nih.govnih.gov

General Antimicrobial Activity

The quinoxaline nucleus is a core component of several biologically active compounds, including some antibiotics. nih.gov Various synthetic quinoxaline derivatives have been shown to possess a wide range of therapeutic applications, including antibacterial and antifungal activities. nih.govmdpi.com

For instance, a series of 3-chloro-1-aryl-4-dihydro-2H-pyrrolo[2,3-b]quinoxalin-2-ones and their 6,7-dimethyl analogs were prepared and tested for their antibacterial properties against Escherichia coli, Bacillus spizizenii, and Pseudomonas aeruginosa. ingentaconnect.com Several of these compounds showed inhibitory activity against E. coli and B. spizizenii. ingentaconnect.com Another study reported the synthesis and antimicrobial screening of symmetrically and asymmetrically 2,3-disubstituted quinoxalines, with some displaying significant antibacterial activity. nih.gov

Antiviral Activities

The versatile chemical nature of the pyrrolo[1,2-a]quinoxaline scaffold has also led to its exploration for antiviral applications, particularly against respiratory viruses.

Recent research has identified compounds from the pyrrolo[1,2-a]quinoxaline series as promising candidates for inhibiting the main protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov Specifically, a derivative, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline, was identified through in silico docking studies as a potential inhibitor of this crucial viral enzyme. nih.gov

Furthermore, a series of novel pyrrolo[1,2-a]quinoxaline-based derivatives have been discovered to be potent and selective activators of Sirtuin 6 (Sirt6). nih.gov One of these compounds significantly suppressed SARS-CoV-2 infection with an EC50 value of 9.3 μM, suggesting a potential therapeutic avenue for COVID-19. nih.gov The antiviral potential of this class of compounds is also being investigated against other viruses, including the influenza virus. nih.gov

Antiproliferative and Antitumor Mechanisms

The pyrrolo[1,2-a]quinoxaline framework is a key structural component in a variety of compounds with demonstrated antiproliferative and antitumor properties.

Cell Line Specific Antiproliferative Effects

Derivatives of pyrrolo[1,2-a]quinoxaline have shown significant cytotoxic potential against a range of human cancer cell lines, particularly leukemic and breast cancer cells.

A newly synthesized compound, (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was evaluated for its antileukemic activity against several human leukemic cell lines, including MV-4-11, K562, Jurkat, and MOLM14. mdpi.com This compound exhibited promising cytotoxic properties, especially against the MV-4-11 and Jurkat cell lines. mdpi.com

In the context of breast cancer, 4,5-dihydropyrrolo[1,2-a]quinoxalines have been identified as an interesting druggable scaffold with anticancer properties, targeting the G protein-coupled estrogen receptor 1 (GPER). researchgate.netunisi.it A small set of new 4,5-dihydropyrrolo[1,2-a]quinoxalines and pyrrolo[1,2-a]quinoxalines were synthesized and showed antiproliferative effects in GPER-expressing breast cancer cells, such as the MCF7 cell line. researchgate.netunisi.it The presence of isopropyl groups on these molecules was found to furnish promising antiproliferative activity. unisi.it Other research has also highlighted the potential of pyrrolo[1,2-a]quinoxaline derivatives in inducing apoptosis in breast cancer cells. unisi.it

Table 3: Antiproliferative Activity of Pyrrolo[1,2-a]quinoxaline Derivatives

DerivativeCancer Cell Line(s)Observed EffectReference
(E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneMV-4-11, K562, Jurkat, MOLM14Cytotoxic activity, particularly against MV-4-11 and Jurkat cells mdpi.com
4,5-Dihydropyrrolo[1,2-a]quinoxalinesMCF7 (Breast Cancer)Antiproliferative effects, targeting GPER researchgate.netunisi.it

Specificity for Phosphorylated Kinase Forms (e.g., Phosphorylated Akt)

Research into the biological activity of this compound and its derivatives has highlighted their potential as inhibitors of the Akt kinase signaling pathway, a critical regulator of cell survival and proliferation that is often hyperactivated in cancer. The active form of Akt is phosphorylated, and studies have focused on the efficacy of these compounds in cellular environments where phosphorylated Akt (p-Akt) is prevalent.

A series of substituted pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of various human cancer cell lines. nih.govtandfonline.com Notably, several of these cell lines, including the human leukemic lines K562 and U937, and the breast cancer cell line MCF7, are characterized by the presence of an active, phosphorylated form of Akt. nih.govtandfonline.comtandfonline.com This suggests that the observed antiproliferative effects of the pyrrolo[1,2-a]quinoxaline scaffold are, at least in part, mediated through the inhibition of the active p-Akt signaling pathway.

While direct biochemical assays comparing the inhibitory potency of this compound against phosphorylated versus non-phosphorylated Akt are not extensively detailed in the available literature, the consistent activity in cancer cells with hyperactive Akt signaling provides strong indirect evidence for its action on the phosphorylated kinase. For instance, studies on structurally related quinoxaline derivatives, such as 4-chlorotetrazolo[1,5-a]quinoxaline, have demonstrated the ability to inhibit the activating phosphorylation of Akt in mast cells. nih.gov This supports the hypothesis that the broader class of 4-chloro-substituted quinoxaline compounds may target the activation of Akt.

In one study, a 4-benzyl-substituted pyrrolo[1,2-a]quinoxaline was found to inhibit the phosphorylation of the insulin (B600854) receptor substrate 1 (IRS-1) and Akt, further indicating that compounds from this family can interfere with the phosphorylation status of key signaling proteins. nih.gov The research on various derivatives of pyrrolo[1,2-a]quinoxaline consistently points towards their activity in cellular systems where Akt is phosphorylated and active.

The table below summarizes the antiproliferative activity of selected pyrrolo[1,2-a]quinoxaline derivatives in cancer cell lines known to exhibit an active phosphorylated Akt form.

CompoundCell LineIC50 (µM)Reference
Derivative 1aK5624.5 nih.gov
Derivative 1hU9375 nih.gov
Derivative 1hMCF78 nih.gov

These findings underscore the therapeutic potential of pyrrolo[1,2-a]quinoxalines as inhibitors of signaling pathways driven by phosphorylated kinases like Akt. However, further detailed enzymatic studies are required to fully elucidate the specific inhibitory mechanism and quantify the selectivity for the phosphorylated form of the kinase.

Structure Activity Relationship Sar and Rational Drug Design of Pyrrolo 1,2 a Quinoxaline Derivatives

Impact of Substituents on Biological Activity

The biological profile of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives can be finely tuned by the introduction of various functional groups at different positions of the tricyclic system. These modifications can impact the compound's potency, selectivity, and pharmacokinetic properties.

Positional Effects of Halogenation (e.g., C-4 Chlorine, CCl3 at position 4)

The introduction of halogen atoms, particularly at the C-4 position of the pyrrolo[1,2-a]quinoxaline scaffold, has been shown to be a critical determinant of biological activity. For instance, the presence of a chlorine atom at the C-4 position is a key feature in the design of certain derivatives. This substitution is often a starting point for further functionalization, such as in the regioselective palladium-catalyzed monoamination used to synthesize novel antimalarial agents. nih.gov

Furthermore, studies have revealed that substituting the C-4 position with a trichloromethyl (CCl3) group can confer potent antiplasmodial activity. nih.gov A series of 7-substituted-4-trichloromethylpyrrolo[1,2-a]quinoxalines were synthesized and evaluated for their activity against the K1 multi-resistant strain of Plasmodium falciparum. nih.gov The results indicated that while the CCl3 group at position 4 is beneficial for antiplasmodial action, further substitution at the C-7 position did not enhance activity and could negatively impact solubility. nih.gov

Specifically, the most promising compounds from this series, which lacked substitution at the 7 and 8 positions, demonstrated significant antiplasmodial activity with IC50 values in the micromolar range and favorable selectivity indexes when compared to reference drugs like chloroquine (B1663885) and doxycycline. nih.gov This highlights the strategic importance of the C-4 position in designing new antimalarial candidates based on the pyrrolo[1,2-a]quinoxaline framework.

In other studies, selective chlorination at the C1-H bond of 4-aryl pyrrolo[1,2-a]quinoxalines has been achieved using N-chlorosuccinimide (NCS). rawdatalibrary.netresearchgate.net This method allows for the introduction of a chlorine atom at a different position, expanding the diversity of halogenated derivatives for biological screening. rawdatalibrary.netresearchgate.net Similarly, regioselective bromination can be directed to either the C1 or C3 positions, further diversifying the available chemical space for drug discovery. rawdatalibrary.netrsc.org

Table 1: Effect of Halogenation on Pyrrolo[1,2-a]quinoxaline Activity
Compound/ModificationPosition of HalogenationBiological ActivityKey FindingsReferences
4-Chloropyrrolo[1,2-a]quinoxalineC-4Antimalarial precursorServes as a key intermediate for synthesizing more complex antimalarial derivatives. nih.gov
4-Trichloromethylpyrrolo[1,2-a]quinoxalinesC-4AntiplasmodialCCl3 group at C-4 is crucial for activity against P. falciparum. Substitution at C-7 is not beneficial. nih.gov
C1-Chlorinated 4-aryl pyrrolo[1,2-a]quinoxalinesC-1Not specifiedSelective chlorination achieved with NCS, diversifying halogenated derivatives. rawdatalibrary.netresearchgate.net
C1/C3-Brominated pyrrolo[1,2-a]quinoxalinesC-1 or C-3Not specifiedRegioselective bromination allows for further structural diversification. rawdatalibrary.netrsc.org

Influence of Methoxy (B1213986) and Other Alkyl Substitutions on Efficacy

The introduction of methoxy and other alkyl groups onto the pyrrolo[1,2-a]quinoxaline core has been shown to significantly modulate the biological efficacy of these compounds, particularly in the context of antimalarial activity. Research has demonstrated that the presence of a methoxy group on the pyrrolo[1,2-a]quinoxaline nucleus can enhance the pharmacological activity of ferrocenic derivatives. nih.govresearchgate.net This enhancement is particularly noted when combined with other structural features, such as an unsubstituted terminal N-ferrocenylmethylamine function. nih.govresearchgate.net

The position of the methoxy group is also critical. For example, in a series of antimalarial compounds, a methoxy group at the C-8 position was found to be favorable for activity.

The following table summarizes the impact of methoxy and alkyl substitutions on the antimalarial activity of some pyrrolo[1,2-a]quinoxaline derivatives.

Table 2: Influence of Methoxy and Alkyl Substitutions on Antimalarial Activity
Compound SeriesSubstitutionEffect on EfficacyReferences
Ferrocenic pyrrolo[1,2-a]quinoxalinesMethoxy group on the pyrrolo[1,2-a]quinoxaline nucleusEnhanced pharmacological activity nih.govresearchgate.net

Effects of Lateral Chain Modifications (e.g., C6, C7, or C8 α-unsaturated trans-alkenyl chain)

The introduction of lateral chains, particularly those with α,β-unsaturated carbonyl systems, at various positions on the pyrrolo[1,2-a]quinoxaline scaffold has been explored as a strategy to enhance cytotoxic activity against cancer cell lines. A study focused on the synthesis and biological evaluation of a novel derivative, (E)-1-(pyrrolo[1,2-a]quinoxalin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, demonstrated the potential of this approach. mdpi.com This compound, featuring an α,β-unsaturated enone linkage at the C-4 position, exhibited promising cytotoxic effects against several human leukemia cell lines, including MV4-11 and Jurkat cells. mdpi.com The design of this molecule was inspired by the known anticancer activity of chalcones and the biological potential of the pyrrolo[1,2-a]quinoxaline core. The trans configuration of the double bond in the α,β-unsaturated system was confirmed by a large coupling constant (15.15 Hz) in the 1H-NMR spectrum. mdpi.com

While this specific example highlights modification at the C-4 position, the principle of introducing α-unsaturated trans-alkenyl chains can be extended to other positions, such as C-6, C-7, or C-8, to explore their impact on biological activity. The electronic and steric properties of these chains can significantly influence interactions with biological targets.

Influence of Substituents at Positions 7 and/or 8 on Efflux Pump Inhibitory Activity

The strategic placement of substituents at the 7 and 8 positions of the pyrrolo[1,2-a]quinoxaline scaffold has been shown to be a critical factor in modulating the activity of these compounds as efflux pump inhibitors (EPIs) in multidrug-resistant (MDR) bacteria. nih.govrsc.org

In a study investigating piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the Candida albicans efflux pumps CaCdr1p and CaMdr1p, a series of compounds with varying substituents at these positions were synthesized and evaluated. nih.govrsc.org The results demonstrated that the nature of the substituent at these positions significantly influenced both the potency and selectivity of efflux pump inhibition.

For instance, certain substitutions led to dual inhibition of both CaCdr1p and CaMdr1p, while others resulted in selective inhibition of one pump over the other. nih.govrsc.org This highlights the potential to fine-tune the biological activity of these compounds through targeted modifications at the 7 and 8 positions. The data suggests that these positions are likely involved in key interactions within the binding sites of the efflux pumps, and even subtle changes to the substituents can alter the binding affinity and inhibitory profile.

Further research in this area could lead to the development of highly potent and selective EPIs that can be used in combination with existing antibiotics to combat MDR infections.

Role of Terminal N-Substitutions in Ferrocenic Derivatives

In the development of novel antimalarial agents based on the pyrrolo[1,2-a]quinoxaline scaffold, the incorporation of a ferrocenyl moiety has been a key strategy. The nature of the substitution at the terminal nitrogen atom of the linker connecting the ferrocene (B1249389) group to the pyrrolo[1,2-a]quinoxaline core plays a crucial role in determining the compound's activity.

Studies have shown that for a series of ferrocenic pyrrolo[1,2-a]quinoxalines, the absence of a substituent on the terminal N-ferrocenylmethylamine function is beneficial for enhancing pharmacological activity against Plasmodium falciparum. nih.govresearchgate.net This suggests that a free secondary amine at this position is preferred for optimal antimalarial efficacy.

Conversely, the introduction of a nitrobenzyl group on the terminal nitrogen of a bis-(3-aminopropyl)piperazine linker in other ferrocenyl pyrrolo[1,2-a]quinoxaline derivatives led to promising results against various chloroquine-resistant strains of P. falciparum. nih.gov This indicates that while unsubstituted terminal amines can be favorable, specific substitutions can also confer potent activity, likely through different interactions with the biological target.

The following table summarizes the influence of terminal N-substitutions on the antimalarial activity of ferrocenic pyrrolo[1,2-a]quinoxaline derivatives.

Table 3: Role of Terminal N-Substitutions in Ferrocenic Derivatives
Compound SeriesTerminal N-SubstitutionEffect on Antimalarial ActivityReferences
Ferrocenic pyrrolo[1,2-a]quinoxalinesNo substitution (secondary amine)Enhanced pharmacological activity nih.govresearchgate.net
Ferrocenyl pyrrolo[1,2-a]quinoxalines with a bis-(3-aminopropyl)piperazine linkerNitrobenzyl groupPromising activity against chloroquine-resistant strains nih.gov

Bioisosteric Replacement Strategies in Pyrrolo[1,2-a]quinoxaline Design

Bioisosteric replacement is a powerful and widely used strategy in medicinal chemistry to optimize lead compounds by modifying their physicochemical properties while retaining or improving their biological activity. spirochem.commdpi.com This approach involves the substitution of an atom or a group of atoms with another that has similar steric, electronic, or other properties. nih.govresearchgate.net In the context of pyrrolo[1,2-a]quinoxaline design, bioisosteric replacement can be employed to enhance efficacy, improve pharmacokinetic profiles, and explore new chemical space. researchgate.net

An example of a bioisosteric replacement strategy can be seen in the development of novel anti-inflammatory agents. In a study on nih.govnih.govnih.govtriazino[2,3-c]quinazolines, which share a fused heterocyclic system with pyrrolo[1,2-a]quinoxalines, the replacement of a carbon atom with a sulfur atom in a side chain led to a significant change in anti-inflammatory activity. nih.gov Specifically, replacing a methylthiopropionate fragment with an ethylthioacetate fragment resulted in a compound with anti-inflammatory activity comparable to the reference drug sodium diclofenac. nih.gov This demonstrates how subtle bioisosteric changes can have a profound impact on biological function.

While specific examples of bioisosteric replacement directly on the pyrrolo[1,2-a]quinoxaline core are not extensively detailed in the provided context, the principles of this strategy are broadly applicable. For instance, the nitrogen atoms in the quinoxaline (B1680401) ring could be replaced with other heteroatoms, or the pyrrole (B145914) ring could be substituted with other five-membered heterocycles to create novel scaffolds with potentially improved properties. Such modifications fall under the category of non-classical bioisosteric replacements, which can involve "scaffold hopping" to create new chemotypes for a given biological target. mdpi.com

Replacement of Side Chains (e.g., Pyrrolidine (B122466) versus Piperidine (B6355638) Moieties)

The nature of the side chains attached to the pyrrolo[1,2-a]quinoxaline core plays a pivotal role in determining the pharmacological activity and selectivity of the resulting compounds. The introduction of functional hydrophilic side chains has been a successful strategy in modulating the properties of these derivatives. nih.gov For instance, in the development of selective Sirt6 activators, the addition of a hydrophilic side chain at the 2-position of a 3-pyridyl moiety attached to the main scaffold was explored. nih.gov

A common strategic modification involves the substitution of different cyclic amine moieties, such as pyrrolidine and piperidine rings. These subtle changes can significantly impact how the molecule interacts with its biological target. For example, in the design of Bruton's tyrosine kinase (BTK) inhibitors, derivatives of pyrrolo[1,2-a]quinoxalin-4(5H)-one were synthesized. nih.gov The exploration of various substituents, including different cyclic amines, is a key aspect of optimizing the potency and selectivity of such inhibitors. nih.gov While direct comparative data for pyrrolidine versus piperidine in this specific context is not detailed in the provided results, the general principle of exploring such moieties is a cornerstone of SAR studies. nih.govresearchgate.net

In a separate study focused on Sirt6 activators, molecular docking studies revealed that a protonated nitrogen on a side chain could form favorable π-cation interactions with a tryptophan residue (Trp188) in the binding pocket, thereby enhancing stability. nih.govnih.gov This highlights how the basicity and conformational flexibility of different amine-containing side chains (like pyrrolidine or piperidine) can be critical for achieving desired biological activity. nih.govnih.gov

Heterocyclic Ring Bioisosteres (e.g., Pyrrolo[1,2-a]thieno[3,2-e]pyrazine Analogues for Enhanced Activity)

Bioisosteric replacement is a powerful tool in medicinal chemistry used to improve potency, selectivity, or pharmacokinetic properties of a lead compound by substituting one functional group or ring system with another that has similar physical or chemical properties. In the context of the pyrrolo[1,2-a]quinoxaline scaffold, replacing one of the heterocyclic rings with a bioisostere can lead to analogues with enhanced activity.

While the specific bioisostere pyrrolo[1,2-a]thieno[3,2-e]pyrazine was not explicitly detailed in the search results, the principle of bioisosteric replacement is well-documented for related heterocyclic systems. For example, the synthesis of pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-1,4-dione analogs, which are structurally related to the pyrrolo[1,2-a]quinoxaline core, has been explored for cancer treatment. illinois.edu This demonstrates the active investigation into modifying the core ring structure to yield new, biologically active chemical entities. The replacement of a benzene (B151609) ring with a thiophene (B33073) ring, or a quinoxaline system with a quinazoline, are common bioisosteric strategies aimed at modulating electronic properties and interaction patterns with target proteins. nih.gov Such modifications can lead to improved affinity and efficacy. nih.gov

Pharmacophore Identification and Optimization

Pharmacophore modeling is a crucial component of ligand-based drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov For inhibitors of protein kinase CK2, a key target for many pyrrolo[1,2-a]quinoxaline derivatives, pharmacophore models have been developed to guide the design of new and more potent compounds. researchgate.netresearchgate.net

For the clinical trial candidate CX-4945, which features a related benzo[e]pyrido[3,2-b]indole core, an e-pharmacophore model was generated. researchgate.net Analysis of its binding mode revealed that the active site contains a hydrophobic core along with hydrogen bond donor and acceptor regions. researchgate.net Specifically, the carboxylic acid moiety of CX-4945 was found to form crucial hydrogen bond interactions with amino acid residues Lys68, Asp175, and Trp176, as well as with two structurally important water molecules within the CK2 active site. researchgate.net

These pharmacophore models serve as 3D queries for virtual screening of compound libraries to identify novel scaffolds that fit the required geometric and chemical constraints. researchgate.net Once identified, these hits can be further optimized by modifying their structure to better match the pharmacophore and improve binding affinity.

Ligand-Based and Structure-Based Drug Design Approaches (e.g., Analogue Design based on CX-4945)

Both ligand-based and structure-based approaches are instrumental in the development of pyrrolo[1,2-a]quinoxaline derivatives, often using the well-characterized inhibitor CX-4945 as a reference. researchgate.netresearchgate.net

Ligand-based design relies on the knowledge of active molecules to develop a predictive model. nih.gov For CX-4945 derivatives, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been developed. nih.gov These studies indicated that electrostatic effects are the most significant contributors to the inhibitory activity. nih.gov Such models provide valuable insights into the structural requirements for potency and can guide the design of new analogues with improved activity. nih.gov

Structure-based design utilizes the three-dimensional structure of the target protein to design inhibitors that can bind with high affinity and selectivity. For protein kinase CK2, the crystal structure in complex with CX-4945 has been determined, providing a detailed map of the binding site. researchgate.netacs.org Computational studies, including molecular docking and molecular dynamics simulations, have been used to explore the binding processes of CX-4945 and its derivatives. researchgate.netnih.gov These analyses have identified key amino acid residues for inhibitor recognition, including Leu45, Lys68, Glu81, Val116, Asp175, and Trp176, which form direct or water-bridged hydrogen bonds with the inhibitor. nih.gov This detailed structural information allows for the rational design of new analogues that can form more optimal interactions with the active site, leading to enhanced inhibitory potency. nih.govacs.org

Computational and Theoretical Investigations of 4 Chloropyrrolo 1,2 a Quinoxaline and Its Analogues

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 4-Chloropyrrolo[1,2-a]quinoxaline, and a macromolecular target, typically a protein.

Ligand-Protein Interaction Analysis (e.g., Binding to ATP-Binding Pockets of Kinases)

The pyrrolo[1,2-a]quinoxaline (B1220188) core has been identified as a versatile scaffold for developing inhibitors of various protein kinases, which are crucial targets in cancer therapy. researchgate.net Molecular docking studies have shown that these compounds can effectively fit into the ATP-binding pockets of kinases. For instance, derivatives of the related quinoxaline (B1680401) scaffold have been modeled as ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. ekb.eg Docking simulations revealed that these compounds form key hydrogen bonds with crucial amino acid residues like ASP 1044 and GLU 883 within the VEGFR-2 active site. ekb.eg

Similarly, pyrrolo[1,2-a]quinoxaline derivatives have been investigated as inhibitors of Bruton's tyrosine kinase (BTK) and protein kinase CK2. nih.govnih.gov A notable analogue, 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid, was identified as a potent inhibitor of human CK2 with an IC50 of 49 nM. nih.gov While not targeting the ATP-binding site, other pyrrolo[1,2-a]quinoxaline analogues, including some with chlorine substitutions, have been studied as allosteric inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes. nih.gov Docking and MD simulations suggested a binding mode within the allosteric α3/α6/α7 pocket. nih.gov Furthermore, docking studies of different pyrrolo[1,2-a]quinoxaline-based derivatives as Sirt6 activators have indicated that interactions such as π-cation interactions with key residues like Trp188 are crucial for stabilizing the ligand in the binding pocket. utmb.edunih.gov

Table 1: Examples of Pyrrolo[1,2-a]quinoxaline Analogues and their Studied Protein Targets
Compound ClassProtein TargetBinding SiteKey Interactions Noted in silicoReference
Quinoxaline DerivativesVEGFR-2ATP-binding pocketHydrogen bonds with ASP 1044, GLU 883 ekb.eg
Pyrrolo[1,2-a]quinoxalin-4(5H)-one DerivativesBruton's tyrosine kinase (BTK)Not SpecifiedNon-covalent inhibition nih.gov
4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acidProtein kinase CK2Not SpecifiedPotent inhibition (IC50 = 49 nM) nih.gov
Chlorinated Pyrrolo[1,2-a]quinoxalinesProtein Tyrosine Phosphatase 1B (PTP1B)Allosteric α3/α6/α7 pocketPutative allosteric binding nih.gov
Pyrrolo[1,2-a]quinoxaline-based DerivativesSirt6Extended binding pocketπ-cation interactions with Trp188 utmb.edunih.gov

Conformational Analysis and Binding Mode Predictions

Computational studies predict how pyrrolo[1,2-a]quinoxaline derivatives orient themselves within a protein's binding site. For chimeric kinase inhibitors based on a pyrrolo[3,2-b]quinoxaline scaffold, modeling showed the scaffold occupying the ATP binding site, with a phenyl substituent located in a hydrophobic pocket that forms when the kinase is in an inactive "DFG-out" conformation. nih.gov This specific binding mode, stabilized by hydrogen bonds within the hinge region of the kinase, is critical for its inhibitory activity. nih.gov

Molecular dynamics simulations further refine these predictions by assessing the stability of the ligand-protein complex over time. In a study of pyrrolo[1,2-a]quinoxaline derivatives targeting DNA gyrase, MD simulations were used to validate docking results. researchgate.net The stability of the complexes was confirmed by observing that the root-mean-square deviation (RMSD) values reached a stable plateau, indicating that the ligand remained securely bound within the active site throughout the simulation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on this compound are not extensively detailed in the provided context, related structure-activity relationship (SAR) studies are common for this class of compounds.

For example, SAR studies on 4-trichloromethylpyrrolo[1,2-a]quinoxalines identified that the CCl3 group at position 4 was important for selective antiplasmodial activity. These studies also revealed that further substitution at position 7 was not beneficial, highlighting how specific structural modifications impact biological function. unisi.it In another study, SAR analysis of pyrrolo[1,2-a]quinoxalines as anticancer agents led to the identification of potent compounds, demonstrating the importance of substituents on the core scaffold for activity. unisi.it These types of SAR findings are the foundational data upon which predictive QSAR models can be built to guide the synthesis of new, more active analogues.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity Predictions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics.

DFT studies on pyrrolo[1,2-a]quinoxaline and its derivatives have been performed to understand their photophysical properties. nih.gov These calculations help to elucidate the nature of their electronic states (ground and excited) and predict features like fluorescence and phosphorescence. nih.gov For a series of substituted pyrrolo[1,2-a]quinoxalines, Time-Dependent DFT (TDDFT) studies revealed that electronic transitions are dominated by charge delocalization across the rigid unsubstituted core, whereas in substituted analogues, the charge distribution in the excited state is significantly altered. nih.gov

In another study, DFT calculations using the B3LYP/6–31 G(d, p) basis set were employed to analyze the 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline compound. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provided insights into the molecule's chemical reactivity and biological potential. nih.gov The calculated HOMO-LUMO energy gap is a key parameter for assessing molecular stability. Theoretical calculations have also been used to rationalize reaction mechanisms, such as the final isomerization step in the synthesis of 3H-pyrrolo-[1,2,3-de] quinoxalines. mdpi.com

Table 2: DFT Calculation Results for a Pyrrolo[1,2-a]quinoxaline Analogue
CompoundMethodPropertyCalculated ValueReference
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxalineDFT B3LYP/6–31 G(d, p)EHOMO-6.0504 eV nih.gov
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxalineDFT B3LYP/6–31 G(d, p)ELUMO-3.2446 eV nih.gov
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxalineDFT B3LYP/6–31 G(d, p)HOMO-LUMO Energy Gap2.8058 eV nih.gov

X-ray Crystallography for Structural Elucidation and Binding Confirmation

X-ray crystallography is the gold-standard experimental technique for determining the precise three-dimensional atomic structure of a molecule in its solid state. This method has been crucial for confirming the structures of newly synthesized pyrrolo[1,2-a]quinoxaline derivatives, including analogues of the 4-chloro substituted parent compound.

The synthesis of this compound itself has been described as a key intermediate in multi-step synthetic pathways. semanticscholar.org The structures of more complex derivatives built from this intermediate have been unequivocally confirmed by X-ray crystallography. semanticscholar.orgmdpi.comresearchgate.net For example, the 3D structures of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one were determined using this technique, which provides definitive proof of their molecular geometry and stereochemistry. mdpi.comresearchgate.net The crystal structure of bis{N-(pyrrolo[1,2-a]quinoxalin-4-yl)-3-aminopropyl}piperazine was also established, and the solid-state data were used to help understand its mechanism of action. researchgate.net These crystallographic studies provide essential validation for the results obtained from computational modeling and are fundamental for understanding structure-activity relationships.

Future Perspectives in Pyrrolo 1,2 a Quinoxaline Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the pyrrolo[1,2-a]quinoxaline (B1220188) core has been a subject of considerable interest, with various methods being developed over the years. acs.orgresearchgate.net Early approaches often involved multi-step sequences with limited functional group tolerance. acs.org However, the focus is shifting towards more efficient and environmentally benign strategies.

Recent advancements include one-pot multicomponent reactions and cascade transformations, which offer increased step and atom economy. acs.org For instance, a metal-free, aerobic oxidative synthesis from simple alcohols has been reported, presenting a green alternative to traditional methods that often require metal catalysts and additives. acs.org Another innovative approach involves an iodine-mediated electrochemical C(sp3)–H cyclization, which provides good to excellent yields under mild conditions with high atom economy. rsc.org

Future endeavors in this area will likely concentrate on:

Catalyst Development: Exploring novel and recyclable catalysts, such as activated carbon/water systems or iron-based catalysts for transfer hydrogenation, to further enhance the sustainability of the synthesis. researchgate.net

Expanding Reaction Scope: Broadening the range of compatible starting materials and functional groups to allow for the synthesis of a more diverse library of 4-chloropyrrolo[1,2-a]quinoxaline analogs.

Flow Chemistry: Investigating the use of continuous flow reactors for a more controlled, scalable, and potentially safer synthesis.

Synthetic Strategy Key Features Reference
Aerobic Oxidative SynthesisMetal-free, additive-free, uses dioxygen as oxidant. acs.org
Electrochemical C(sp3)–H CyclizationMild conditions, high atom economy, broad substrate scope. rsc.org
Palladium-Catalyzed Transfer HydrogenationUtilizes nitriles as carbon synthons. researchgate.net
Pictet–Spengler ReactionEmploys p-dodecylbenzene sulphonic acid (p-DBSA) as a green catalyst in mild solvents. unisi.it

Exploration of New Biological Targets and Emerging Therapeutic Applications

Derivatives of the pyrrolo[1,2-a]quinoxaline scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic properties. nih.govresearchgate.netunisi.itnih.govnih.govresearchgate.net The 4-chloro substitution provides a convenient handle for the introduction of various pharmacophores to modulate biological activity.

Current research has identified several key biological targets:

Kinase Inhibition: Pyrrolo[1,2-a]quinoxalines have been investigated as inhibitors of kinases such as Akt (Protein Kinase B), which is a crucial target in cancer therapy. tandfonline.comnih.gov

Receptor Modulation: Certain derivatives act as antagonists for receptors like the cannabinoid type 1 receptor (CB1R). nih.gov

Enzyme Activation: More recently, pyrrolo[1,2-a]quinoxaline-based compounds have been identified as potent and selective activators of Sirt6, a protein deacetylase implicated in aging and various diseases. nih.govnih.gov

Antitubercular and Anticancer Activity: Some derivatives have shown promising activity against Mycobacterium tuberculosis and various cancer cell lines. researchgate.netnih.gov

Antifungal Activity: Piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives have been shown to inhibit multidrug transporters in Candida albicans. nih.gov

Future research will likely focus on:

Novel Target Identification: Employing chemoproteomics and other advanced screening techniques to uncover new biological targets for this compound derivatives.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

Expansion of Therapeutic Areas: Investigating the potential of this scaffold in other therapeutic areas such as neurodegenerative diseases and metabolic disorders. nih.gov

Combination Therapies: Exploring the synergistic effects of pyrrolo[1,2-a]quinoxaline derivatives with existing drugs to enhance efficacy and overcome drug resistance. nih.gov

Biological Target Therapeutic Application Reference
Akt KinaseCancer tandfonline.comnih.gov
Cannabinoid Type 1 Receptor (CB1R)- nih.gov
Sirt6Cancer, Inflammation, Infectious Diseases nih.govnih.gov
Mycobacterium tuberculosisTuberculosis nih.gov
Candida albicans Multidrug TransportersFungal Infections nih.gov
Bruton's tyrosine kinase (BTK)B cell malignancies, autoimmune disorders nih.gov
G protein-coupled estrogen receptor 1 (GPER)Cancer unisi.it

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry plays an increasingly vital role in modern drug discovery. For the pyrrolo[1,2-a]quinoxaline scaffold, computational methods are being used to understand structure-activity relationships (SAR) and to guide the design of more potent and selective molecules.

Molecular Docking: Docking studies have been employed to predict the binding modes of pyrrolo[1,2-a]quinoxaline derivatives with their biological targets, such as Sirt6 and the Mycobacterium tuberculosis P-type ATPase plasma membrane Ca2+ transporter, CtpF. nih.govresearchgate.net This information is crucial for understanding the key interactions that govern binding affinity and selectivity.

Pharmacophore Modeling: Identifying the essential structural features required for biological activity allows for the virtual screening of compound libraries and the design of novel derivatives with improved properties.

Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: These more advanced computational techniques can provide deeper insights into the electronic properties and dynamic behavior of these molecules, aiding in the refinement of lead compounds. A combined experimental and computational study has explored the photophysical properties of this scaffold. nih.govresearchgate.net

Future computational efforts will likely involve:

Artificial Intelligence and Machine Learning: Utilizing AI/ML algorithms to analyze large datasets of chemical structures and biological activities to predict the properties of new compounds and to identify novel scaffolds.

Free Energy Calculations: Employing more rigorous computational methods to accurately predict the binding affinities of ligands to their protein targets, thereby reducing the need for extensive experimental screening.

In Silico ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates at an early stage of development.

Integration of Green Chemistry Principles for Scalable and Eco-Friendly Production

The principles of green chemistry are becoming increasingly important in the chemical industry to minimize environmental impact and improve sustainability. nih.gov The synthesis of this compound and its derivatives is an area where these principles can be effectively applied.

Several research groups have already made strides in developing greener synthetic routes:

Use of Greener Solvents: Reactions have been successfully carried out in water or ethanol (B145695), which are more environmentally friendly alternatives to traditional organic solvents. unisi.itresearchgate.net

Energy Efficiency: The development of reactions that proceed at room temperature or with microwave assistance can significantly reduce energy consumption. unisi.itijlpr.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste. acs.orgrsc.org

Use of Renewable Feedstocks and Catalysts: Exploring the use of bio-based starting materials and non-toxic, recyclable catalysts is a key aspect of green chemistry. researchgate.netunisi.it

Future directions for integrating green chemistry include:

Life Cycle Assessment: Conducting a comprehensive analysis of the environmental impact of the entire production process, from raw material sourcing to final product disposal.

Solvent-Free Reactions: Developing synthetic methods that proceed in the absence of any solvent, further reducing environmental impact.

Biodegradable Derivatives: Designing and synthesizing pyrrolo[1,2-a]quinoxaline derivatives that are readily biodegradable after their intended use.

By focusing on these future perspectives, the scientific community can unlock the full potential of this compound and its derivatives, leading to the development of novel therapeutics and materials in a sustainable and environmentally responsible manner.

Q & A

Q. How are metabolic stability and pharmacokinetics evaluated for this compound candidates?

  • Methodological Answer : Microsomal stability assays (e.g., liver microsomes) quantify oxidative degradation rates. LC-MS/MS monitors plasma half-life in rodent models. For antiplasmodial leads, ex vivo efficacy in infected erythrocytes correlates with in vivo bioavailability .

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4-Chloropyrrolo[1,2-a]quinoxaline

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